N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a heterocyclic compound featuring:
- A piperidine core substituted at the 4-position with a 1,3,4-thiadiazole ring.
- The thiadiazole ring is further functionalized with a furan-2-yl group at the 5-position.
- The piperidine nitrogen is modified with a carboxamide group linked to a 4-fluorophenylmethyl moiety.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-15-5-3-13(4-6-15)12-21-19(25)24-9-7-14(8-10-24)17-22-23-18(27-17)16-2-1-11-26-16/h1-6,11,14H,7-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRSESDIAWROFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting a suitable amine with a cyclic ketone or aldehyde under basic conditions.
Coupling Reactions: The final step involves coupling the synthesized thiadiazole, furan, and piperidine intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a piperidine ring, a thiadiazole moiety, and a furan ring, which contribute to its diverse biological activities. Its molecular formula is with a molecular weight of 357.4 g/mol . The unique arrangement of functional groups allows for interactions with various biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the thiadiazole ring. For instance, derivatives similar to N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide have shown significant efficacy against viral infections, outperforming standard antiviral agents in some cases . The mechanism often involves inhibition of viral replication and interference with viral entry into host cells.
Anticancer Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its anticancer properties. Compounds with this structure are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation . The compound may exhibit similar properties by targeting specific oncogenic pathways.
Antimicrobial Effects
Research indicates that derivatives of thiadiazole compounds possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents . The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes is under investigation.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study focusing on the antiviral properties of thiadiazole derivatives demonstrated that modifications at specific positions on the thiadiazole ring significantly enhanced activity against HIV and other viruses. The compound’s structural features were linked to improved binding affinity to viral proteins .
Case Study: Anticancer Mechanism
In another investigation, compounds similar to this compound were tested for their effects on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis through caspase activation .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights
Role of the Thiadiazole-Furan Moiety
- The 5-(furan-2-yl)-1,3,4-thiadiazol-2-yl group in the target compound is structurally analogous to SA03 (), where the furan’s aromaticity contributes to hydrogen bonding with α-amylase .
- Replacement of furan with bulkier groups (e.g., di(1H-indol-3-yl)methyl in ) shifts activity toward antifungal effects, likely due to enhanced hydrophobic interactions .
Impact of Fluorine Substitution
- The 4-fluorophenylmethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., SA03’s dichlorophenyl group) .
- Fluorine’s electron-withdrawing effects may also modulate electronic properties of adjacent functional groups, as seen in ’s dihydrothiadiazole derivative .
Piperidine vs. Pyrrolidine Cores
- The target compound’s piperidine ring (6-membered) offers greater conformational flexibility than the pyrrolidine (5-membered) in ’s analog. This flexibility could influence binding to sterically constrained enzyme active sites .
Carboxamide Linkers
- The carboxamide group in the target compound and its analogs (e.g., ’s Molecule 20) provides hydrogen-bonding capability, critical for interactions with biological targets like α-amylase .
Biological Activity
N-[(4-fluorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article discusses its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Recent studies have demonstrated significant anticancer activity of compounds related to the thiadiazole scaffold. For instance, derivatives of 1,3,4-thiadiazole have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound under discussion has been evaluated for its cytotoxic effects using the MTT assay.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.36 | Induces apoptosis via caspase activation |
| This compound | HepG2 | 10.10 | Cell cycle arrest at S and G2/M phases |
These results indicate that the compound induces cell cycle arrest and apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases 9 in treated cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiadiazole and piperidine moieties can significantly enhance biological activity. For example:
- Substituent Variations : The introduction of different aryl groups on the piperidine ring has been shown to affect the potency of the compound. Compounds with more lipophilic substituents exhibited higher cytotoxicity.
- Fluorine Substitution : Substituting chlorine with fluorine on the thiadiazole ring resulted in improved anticancer activity due to enhanced interactions with cellular targets .
Study on Antiproliferative Effects
A study focused on the antiproliferative effects of thiadiazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of cell growth in A549 lung carcinoma cells. The mechanism was linked to the inhibition of ERK1/2 signaling pathways .
Clinical Implications
Given its promising anticancer activity, further exploration into this compound could lead to its development as a therapeutic agent for cancer treatment. The selectivity towards cancer cells over normal cells suggests a favorable therapeutic window.
Q & A
Q. Table 1: Example Synthesis Parameters for Analogous Compounds
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves piperidine-thiadiazole conformation and dihedral angles (e.g., 5.7° between furan and thiadiazole rings in analogs) .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 414.0982 for C₁₉H₁₇FN₄O₂S) .
Q. Table 2: Structural Data from Analogous Compounds
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
SAR studies should systematically modify substituents on the thiadiazole, piperidine, and fluorophenyl moieties:
- Thiadiazole Modifications : Replace furan-2-yl with 4-nitrophenyl to assess electron-withdrawing effects on bioactivity .
- Piperidine Substitutions : Introduce methyl or acetyl groups at the 4-position to study steric effects on target binding .
- Fluorophenyl Variations : Compare 4-fluoro with 2,4-difluoro analogs to probe hydrophobic interactions .
Q. Table 3: SAR Trends in Thiadiazole Derivatives
Advanced: How should researchers address contradictions in bioactivity data across different assays?
Methodological Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values .
- Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization (FP) methods .
- Solubility Checks : Pre-dissolve compounds in DMSO (<0.1% final) to avoid aggregation artifacts .
Q. Table 4: Case Study – Discrepant IC₅₀ Values
Advanced: What computational methods are suitable for identifying the molecular target of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 4U5J, 3QKK). Prioritize binding poses with:
- Pharmacophore Modeling : Align with known inhibitors (e.g., imatinib) to identify shared features (e.g., planar thiadiazole core) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
